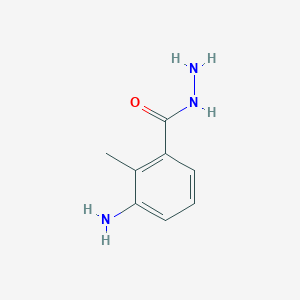

3-Amino-2-methylbenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2-methylbenzohydrazide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19244 . It is used in various chemical reactions and can be found in several products .

Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylbenzohydrazide can be analyzed using various spectroscopic methods. For instance, the hydrogens attached to an amine typically appear at 2.3-3.0 ppm in a Nuclear Magnetic Resonance (NMR) spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration .Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound has been used in the synthesis of new biologically active compounds, such as thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. For instance, the reaction of amino-pyrazin-2-hydrazide and methylhydrazide with various reagents led to the formation of these derivatives, highlighting its role in the synthesis of heterocyclic compounds (Milczarska et al., 2012).

Antimicrobial and Antitumor Activities

- Certain derivatives of 3-Amino-2-methylbenzohydrazide have demonstrated promising antimicrobial and antitumor activities. For example, novel-fused and spiro heterocycles derived from a 2(3H)-furanone derivative, which involved the use of methyl-4-aminobenzoate and subsequent hydrazinolysis, showed notable antitumor and antimicrobial effects (Abou-Elmagd & Hashem, 2016).

Catalysis and Material Science

- In the field of catalysis and material science, derivatives of 3-Amino-2-methylbenzohydrazide have been utilized. For example, amide–imine conjugates derived from 4-methyl-benzoic acid hydrazide have been explored for their anticancer properties and as catalysts in various chemical reactions (Ta et al., 2019).

Immunomodulatory Effects

- The compound and its derivatives have shown immunomodulatory effects. Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a related compound, have demonstrated its ability to modulate lymphocyte subsets and enhance the humoral immune response in mice, indicating potential applications in the treatment of autoimmune diseases and infections (Drynda et al., 2015).

Theoretical Studies

- Theoretical studies on benzimidazole derivatives, including those related to 3-Amino-2-methylbenzohydrazide, have been conducted to explore their potential as corrosion inhibitors. These studies utilized computational methods like Density Functional Theory to understand the properties relevant to their action as corrosion inhibitors (Obot & Obi-Egbedi, 2010).

Enzymatic Bioremediation

- In environmental science, an enzyme capable of hydrolyzing carbendazim (methyl-1H-benzimidazol-2-ylcarbamate) was identified in a bacterium, which could potentially be used for enzymatic bioremediation of contaminated soils. This research underscores the relevance of benzimidazole derivatives in environmental cleanup efforts (Pandey et al., 2010).

Propriétés

IUPAC Name |

3-amino-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,9-10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYDYALVYZEKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylbenzohydrazide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)

![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)

![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)

![2-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)

![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)

![N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2823706.png)

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)